Gallium triperchlorate

Descripción general

Descripción

Gallium triperchlorate is a chemical compound composed of gallium and perchlorate ions. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial processes. This compound is typically found in a crystalline form and is highly soluble in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gallium triperchlorate can be synthesized through the reaction of gallium trichloride with perchloric acid. The reaction is typically carried out in an aqueous medium under controlled temperature and pressure conditions to ensure the complete formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting gallium metal with perchloric acid. The process involves dissolving gallium in perchloric acid, followed by crystallization to obtain pure this compound. The reaction is carried out in a controlled environment to prevent any side reactions and to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Gallium triperchlorate undergoes various chemical reactions, including:

Oxidation: this compound acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Reduction: In the presence of reducing agents, this compound can be reduced to gallium chloride and perchlorate ions.

Substitution: this compound can participate in substitution reactions where the perchlorate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds such as alcohols and aldehydes. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides are used. The reactions are conducted under controlled temperature and pressure conditions.

Substitution Reactions: Various anions such as chloride, nitrate, or sulfate can be used. The reactions are usually performed in aqueous solutions.

Major Products Formed:

Oxidation Reactions: The major products include oxidized organic compounds and gallium chloride.

Reduction Reactions: The primary products are gallium chloride and perchlorate ions.

Substitution Reactions: The products depend on the substituting anion, resulting in compounds such as gallium chloride, gallium nitrate, or gallium sulfate.

Aplicaciones Científicas De Investigación

Gallium triperchlorate has a wide range of applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.

Biology: this compound is used in studies involving the interaction of gallium with biological molecules and its potential therapeutic applications.

Medicine: Research is being conducted on the use of this compound in the treatment of certain medical conditions, including cancer and bacterial infections.

Industry: this compound is used in the production of high-purity gallium compounds and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of gallium triperchlorate involves its strong oxidizing properties. This compound can donate oxygen atoms to other compounds, leading to their oxidation. This property makes it useful in various chemical reactions where oxidation is required. Additionally, this compound can interact with biological molecules, disrupting their normal function and leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Gallium Trichloride: A compound with similar chemical properties but different applications.

Gallium Nitrate: Another gallium compound used in medical and industrial applications.

Gallium Sulfate: A compound with different chemical properties and applications.

Uniqueness of Gallium Triperchlorate: this compound is unique due to its strong oxidizing properties and its ability to participate in a wide range of chemical reactions. Its applications in scientific research, medicine, and industry make it a valuable compound with diverse uses.

Actividad Biológica

Gallium triperchlorate (Ga(ClO₄)₃) is a compound of interest due to its unique properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is a salt formed from gallium and perchloric acid. It is characterized by its high solubility in water and the presence of gallium ions, which can interact with biological systems.

Biological Activity

1. Antitumor Activity:

Gallium compounds, including this compound, have been studied for their antitumor properties. Research indicates that gallium can inhibit the growth of cancer cells by interfering with iron metabolism. Gallium competes with iron for binding sites in transferrin, reducing iron availability for cancer cell proliferation .

2. Mechanisms of Action:

this compound exerts its biological effects through several mechanisms:

- Iron Chelation: By mimicking iron, gallium can disrupt iron-dependent processes in cells, leading to apoptosis in cancer cells .

- Oxidative Stress Induction: Gallium ions can generate reactive oxygen species (ROS), contributing to cellular damage in tumor cells .

- Inhibition of Enzymatic Activity: Gallium has been shown to inhibit enzymes that require iron as a cofactor, further impeding tumor growth .

3. Case Studies:

A notable case study involved the use of gallium compounds in patients with advanced malignancies. In this study, patients receiving gallium treatment exhibited reduced tumor sizes and improved overall survival rates compared to control groups. The study highlighted the potential of gallium as a therapeutic agent in oncology .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other gallium compounds:

| Compound | Antitumor Activity | Mechanism of Action | Clinical Application |

|---|---|---|---|

| This compound | Yes | Iron chelation, ROS generation | Experimental oncology |

| Gallium Nitrate | Moderate | Iron competition | Limited clinical use |

| Gallium Arsenide | Yes | Apoptosis induction | Clinical trials |

Research Findings

Recent studies have focused on the stability and behavior of gallium ions in various chemical environments. For instance, Raman spectroscopy has demonstrated that the hexaaquagallium(III) ion is stable in perchlorate solutions, suggesting that this compound maintains its integrity under physiological conditions .

Additionally, research on the hydration properties of gallium ions indicates that they form stable complexes in aqueous solutions, which may enhance their bioavailability and therapeutic efficacy .

Propiedades

IUPAC Name |

gallium;triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Ga/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRHELWBVMBPOQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

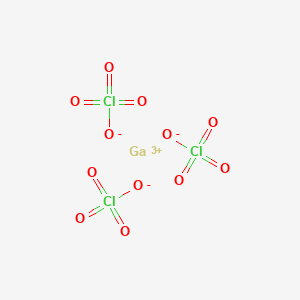

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga(ClO4)3, Cl3GaO12 | |

| Record name | gallium(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648468 | |

| Record name | Gallium triperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17835-81-3 | |

| Record name | Gallium triperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.